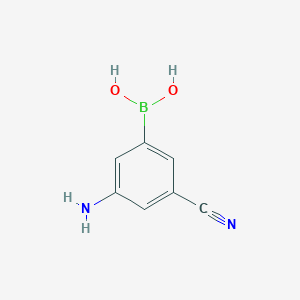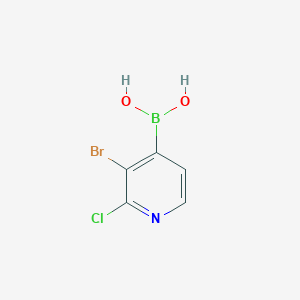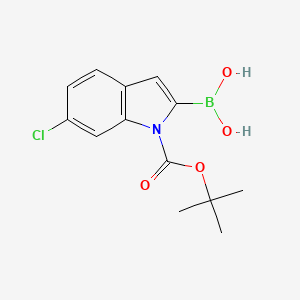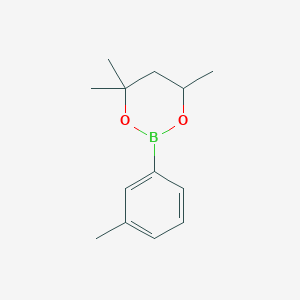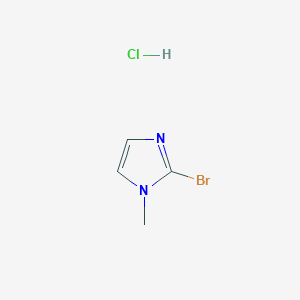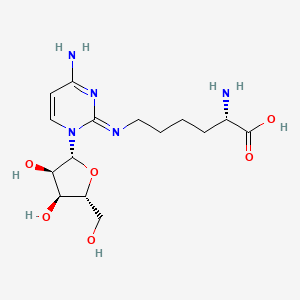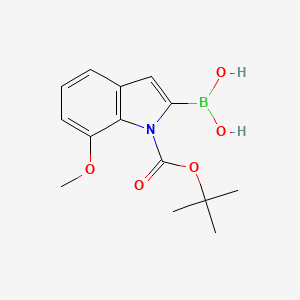
1-BOC-7-methoxyindole-2-boronic acid
Übersicht
Beschreibung
1-BOC-7-methoxyindole-2-boronic acid is a laboratory chemical with the CAS number 913835-81-1 . It is also known as 1-(tert-butoxycarbonyl)-7-methoxy-1H-indol-2-ylboronic acid .
Molecular Structure Analysis
The molecular formula of this compound is C14H18BNO5 . The average mass is 291.107 Da and the monoisotopic mass is 291.127808 Da .Chemical Reactions Analysis
Boronic acids, including this compound, are known to be involved in several types of chemical reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions . They are also used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .Physical And Chemical Properties Analysis
This compound appears as white to cream to pale brown or pink crystals or powder .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
1-BOC-7-methoxyindole-2-boronic acid, while not directly mentioned, can be inferred to have applications similar to those of aryl boronic acids and their derivatives in organic synthesis and catalysis. For instance, Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids demonstrates the utility of boronic acid derivatives in facilitating mild and efficient coupling reactions, which could include the synthesis of complex organic molecules and pharmaceuticals (Jing Zheng, Yan Zhang, Sunliang Cui, 2014). Additionally, boronic acids serve as catalysts in various organic reactions, showing the potential for this compound to be used in catalytic processes that involve the activation of hydroxy functional groups for direct transformation into valuable products (D. Hall, 2019).
Material Science and Nanostructures
Boronic acids are essential building blocks for constructing complex molecular architectures, suggesting that this compound could be used in the creation of macrocycles, cages, dendritic structures, rotaxanes, and polymers. These applications span from material science to nanotechnology, highlighting the compound's versatility in forming one-pot reactions from simple starting materials to elaborate structures (K. Severin, 2009).
Sensing and Recognition
The utility of boronic acids in molecular recognition and chemosensing is well-documented, with applications ranging from detecting physiologically important substances like saccharides and alpha-hydroxycarboxylates to designing future chemosensing technologies. This suggests that this compound could contribute to the development of sensors that target specific biomolecules, leveraging the compound's potential for forming reversible covalent bonds (Lei Zhu et al., 2006).
Environmental and Health Applications
While not directly tied to this compound, boronic acids have shown promise in environmental and health-related applications. For example, porous boron nitride, a related material, demonstrates high adsorption capacities for pollutants like formaldehyde, suggesting potential environmental cleanup applications (Jiawei Ye et al., 2017). Moreover, boronic acid derivatives have been studied for their pharmaceutical applications, including enzyme inhibition and cancer therapy, indicating a wide range of potential health and medical applications for this compound (Wen-qian Yang, Xingming Gao, B. Wang, 2003).
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to form reversible non-ionic bonds with nucleophilic biological compounds such as enzyme residues, nucleic acids, or hydroxyl groups from carbohydrates .
Mode of Action
The compound 1-(tert-Butoxycarbonyl)-7-methoxy-1H-indol-2-yl boronic acid is a type of organoboron reagent. These reagents are widely used in Suzuki–Miyaura (SM) cross-coupling reactions, a type of transition metal-catalyzed carbon–carbon bond-forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 1-(tert-Butoxycarbonyl)-7-methoxy-1H-indol-2-yl boronic acid participates, is a key step in many biochemical pathways. This reaction allows for the formation of complex organic compounds by connecting chemically differentiated fragments . The downstream effects of these reactions depend on the specific biochemical pathway and the other compounds involved.
Result of Action
The molecular and cellular effects of 1-(tert-Butoxycarbonyl)-7-methoxy-1H-indol-2-yl boronic acid’s action would depend on the specific biochemical pathways and reactions it is involved in. As a participant in Suzuki–Miyaura cross-coupling reactions, this compound can contribute to the formation of complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(tert-Butoxycarbonyl)-7-methoxy-1H-indol-2-yl boronic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its ability to participate in reactions. For example, the Suzuki–Miyaura cross-coupling reactions are known for their mild and functional group tolerant reaction conditions .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .
Eigenschaften
IUPAC Name |
[7-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO5/c1-14(2,3)21-13(17)16-11(15(18)19)8-9-6-5-7-10(20-4)12(9)16/h5-8,18-19H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRDIGLHLIDRNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C(=CC=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657190 | |
| Record name | [1-(tert-Butoxycarbonyl)-7-methoxy-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
913835-81-1 | |
| Record name | 1-(1,1-Dimethylethyl) 2-borono-7-methoxy-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(tert-Butoxycarbonyl)-7-methoxy-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Methoxy-1H-indole-2-boronic acid, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



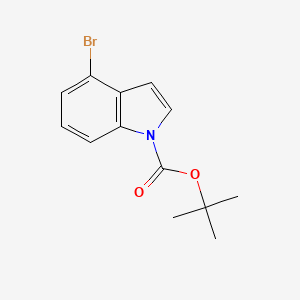
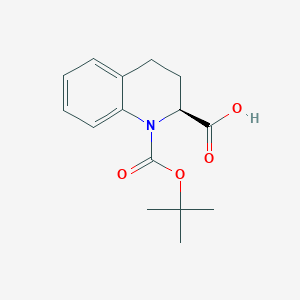
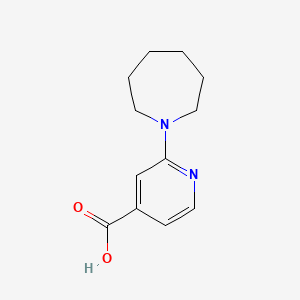
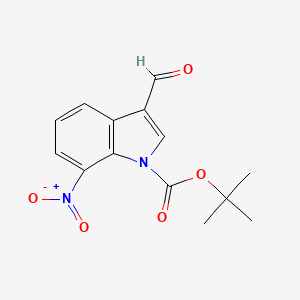
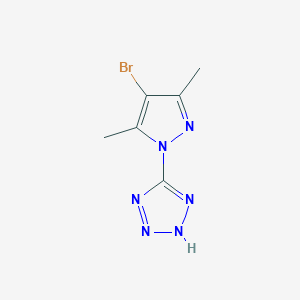

![4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1519879.png)
